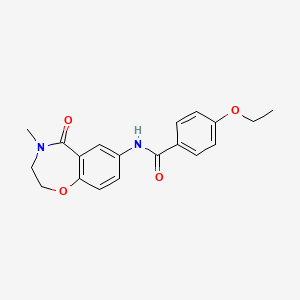

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS: 921995-66-6) is a benzamide derivative featuring a benzoxazepin core. Its molecular formula is C₁₉H₂₀N₂O₄, with a molecular weight of 340.3731 g/mol . The compound is characterized by a 4-ethoxy-substituted benzamide moiety linked to a 4-methyl-5-oxo-tetrahydro-1,4-benzoxazepin ring. The SMILES notation (CCOc1ccc(cc1)C(=O)Nc1ccc2c(c1)C(=O)N(C)CCO2) highlights its ethoxy group at the para position of the benzamide and the methyl substitution on the benzoxazepin nitrogen .

Properties

IUPAC Name |

4-ethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-3-24-15-7-4-13(5-8-15)18(22)20-14-6-9-17-16(12-14)19(23)21(2)10-11-25-17/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMCVMYJIBCQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, including the formation of the oxazepin ring and the subsequent attachment of the ethoxy and benzamide groups. One common synthetic route involves the following steps:

Formation of the Oxazepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepin ring. The reaction conditions often include the use of a suitable catalyst and solvent.

Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, which involves the reaction of an alcohol with an alkyl halide in the presence of a base.

Formation of the Benzamide Group: The benzamide group is formed through an amide coupling reaction, which involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.

Reduction: Reduction reactions can be used to convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly affect the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.

Scientific Research Applications

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on biological systems. It may also be used as a probe to investigate specific biochemical pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may provide specific interactions with biological targets.

Industry: In industrial applications, this compound can be used in the production of various materials and chemicals. It may also be used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in their activity. This can result in various biological effects, such as modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

- Key Differences :

- The ethyl group could increase lipophilicity, affecting membrane permeability or metabolic stability.

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide

- Key Differences :

- Implications :

- The benzothiadiazole moiety introduces electron-withdrawing properties, which may enhance π-stacking interactions with biological targets.

- The sulfur atom in the heterocycle could influence solubility and redox activity.

Pesticide-Related Benzamides

Compounds such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) :

- Key Differences: Substituents: Chloro, difluoromethyl, and triazole groups replace the benzoxazepin core.

Structural and Functional Group Comparison Table

Hypothesized Pharmacological Implications

- Ethyl vs. Methyl Substitution : The ethyl group in the analog from may enhance metabolic stability but reduce target selectivity due to increased bulk.

- Benzothiadiazole vs.

- Ethoxy Position : The para-ethoxy group in the target compound may optimize steric and electronic interactions with hydrophobic binding pockets compared to ortho-substituted analogs.

Biological Activity

4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its therapeutic applications, particularly in oncology and neurodegenerative diseases.

- Chemical Formula : C₁₉H₂₀N₂O₄

- Molecular Weight : 340.3731 g/mol

- CAS Number : 921995-66-6

- SMILES Notation : CCOc1ccc(cc1)C(=O)Nc1ccc2c(c1)C(=O)N(C)CCO2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that play a crucial role in tumor growth and inflammation.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance:

- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of benzoxazepine can inhibit the proliferation of various cancer cell lines. The MTT assay results showed IC50 values in the nanomolar range for certain analogs, suggesting potent cytotoxic effects against human cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzoxazepine Derivative A | 0.05 | HeLa |

| Benzoxazepine Derivative B | 0.02 | MCF-7 |

| 4-Ethoxy-N-(4-methyl...) | TBD | TBD |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound may also exert anti-inflammatory effects. Studies have shown that benzoxazepine derivatives can suppress the release of pro-inflammatory cytokines such as IL-17 from T-helper cells. This suggests potential applications in treating autoimmune disorders .

Case Studies

- Study on Antitumor Efficacy :

- Mechanistic Insights :

Q & A

Q. What are the key synthetic pathways for 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide?

The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclocondensation of 2-aminophenol derivatives with ketones or aldehydes. Subsequent functionalization includes introducing the ethoxybenzamide group via nucleophilic acyl substitution. Critical steps involve:

- Core formation : Cyclization using reagents like ethyl chloroformate or thionyl chloride under reflux conditions in aprotic solvents (e.g., THF) .

- Amide coupling : Activation of the carboxylic acid (e.g., via HOBt/EDCI) for reaction with the primary amine on the oxazepine ring .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Q. How is structural characterization performed for this compound?

Standard protocols include:

- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry (e.g., distinguishing methyl groups on the oxazepine ring) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (340.3731 g/mol) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of the fused bicyclic system and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis of the oxazepine core?

Yield optimization focuses on:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., over-oxidation) .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl) to accelerate ring closure .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require careful moisture exclusion .

- Automation : Continuous-flow reactors improve reproducibility and scalability for multi-step syntheses .

Q. How can contradictory data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?

Discrepancies often arise from assay-specific conditions. Mitigation approaches include:

- Orthogonal assays : Validate kinase inhibition (e.g., EGFR) via enzymatic assays and cell-based viability tests (e.g., MTT) to distinguish direct vs. indirect effects .

- Dose-response profiling : Compare IC values across models to identify off-target interactions at higher concentrations .

- Transcriptomics : RNA sequencing to map pathway activation (e.g., NF-κB for inflammation vs. p53 for apoptosis) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

SAR studies leverage:

- Docking simulations : AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., binding affinity to kinase ATP pockets) .

- QSAR models : ML-based algorithms (e.g., Random Forest) trained on logP, polar surface area, and electronic parameters (Hammett constants) .

- MD simulations : GROMACS to assess conformational stability of the oxazepine ring under physiological conditions .

Q. How are stability and degradation pathways analyzed under physiological conditions?

Methodologies include:

- Forced degradation studies : Exposure to acidic/basic buffers, HO, or UV light to identify labile groups (e.g., hydrolysis of the ethoxy group) .

- LC-MS/MS : Monitor degradation products (e.g., benzoic acid derivatives) in simulated gastric fluid .

- Accelerated stability testing : 40°C/75% RH for 6 months to predict shelf-life .

Methodological Considerations

Q. What techniques resolve regiochemical ambiguities in substituted benzoxazepines?

- NOE experiments : - NOESY to confirm spatial proximity of substituents (e.g., methyl groups on C4) .

- Isotopic labeling : -enriched intermediates track nitrogen migration during cyclization .

Q. How are enantiomeric impurities controlled in asymmetric syntheses?

- Chiral HPLC : Use of Chiralpak columns (e.g., AD-H) with hexane/IPA mobile phases .

- Circular dichroism (CD) : Correlate optical activity with crystallographic data to assign absolute configurations .

Data Contradiction Analysis

Q. Why do solubility predictions (logS) often conflict with experimental results?

Discrepancies arise from:

- Aggregation : Self-association in aqueous buffers reduces apparent solubility. Dynamic light scattering (DLS) can detect aggregates .

- Polymorphism : Differential crystal packing alters dissolution rates (e.g., metastable vs. thermodynamically stable forms). Powder XRD identifies polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.